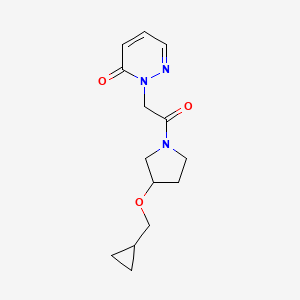

2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Description

2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and chemical biology. This compound features a pyridazinone core, which is known for its diverse pharmacological activities.

Properties

IUPAC Name |

2-[2-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c18-13-2-1-6-15-17(13)9-14(19)16-7-5-12(8-16)20-10-11-3-4-11/h1-2,6,11-12H,3-5,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXWGAFCOZVAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves the reaction of pyridazinone derivatives with cyclopropylmethoxy-substituted pyrrolidine. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridazinone compounds .

Scientific Research Applications

Pharmacological Research

The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor , particularly targeting PDE4. PDE inhibitors are crucial in treating various inflammatory diseases, including asthma and chronic obstructive pulmonary disease (COPD). For instance, studies have shown that PDE inhibitors can reduce airway hyperreactivity and improve lung function in animal models of asthma .

Anti-inflammatory Effects

Research indicates that compounds similar to 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one exhibit significant anti-inflammatory properties. They can modulate the immune response by inhibiting the production of pro-inflammatory cytokines, thus presenting potential therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory disorders .

Cognitive Enhancement

There is emerging evidence that PDE inhibitors may enhance cognitive functions by increasing levels of cyclic AMP in the brain, which is essential for memory and learning processes. This suggests that the compound could be explored for applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have documented the efficacy of similar compounds in preclinical models:

- Asthma Model : A study demonstrated that a related PDE4 inhibitor significantly reduced eosinophil infiltration and improved lung histology in ovalbumin-induced asthmatic mice, highlighting the compound's potential as an anti-asthmatic agent .

- Neuroprotection : Another investigation into PDE inhibitors showed promising results in enhancing memory retention in rodent models, indicating a possible application in cognitive decline associated with age or disease .

Data Tables

Mechanism of Action

The mechanism of action of 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and heterocyclic compounds with comparable structures and activities. Examples include:

- 2-(pyridin-2-yl)pyrimidine derivatives

- Substituted pyridin-2-yl carbamates

- Imidazo[1,2-b]pyridazine derivatives .

Uniqueness

What sets 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one apart is its unique combination of functional groups, which confer specific pharmacological properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Biological Activity

The compound 2-(2-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables to illustrate its effects in various biological contexts.

Chemical Structure and Properties

The compound belongs to the class of pyridazinones, which are known for their diverse biological activities. The presence of a cyclopropylmethoxy group and a pyrrolidine moiety contributes to its unique pharmacological profile.

Pharmacological Effects

Research has indicated that this compound exhibits several pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridazinones can possess significant antimicrobial properties against various bacterial strains.

- Cytotoxicity : The compound has shown potential cytotoxic effects on cancer cell lines, indicating its possible application in cancer therapy.

- Neuroactive Properties : Given its structural similarities to known neuroactive compounds, it may influence neurotransmitter systems, particularly GABAergic pathways.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of several pyridazinone derivatives against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity Assessment :

- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations as low as 10 µM, with IC50 values indicating effective cytotoxicity.

-

Neuropharmacological Studies :

- Research conducted on rodent models showed that the compound could modulate anxiety-like behaviors in elevated plus-maze tests, hinting at anxiolytic properties.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- GABA Receptor Modulation : Similar compounds have been shown to interact with GABA receptors, potentially enhancing inhibitory neurotransmission.

- Inhibition of Cell Proliferation : The cytotoxic effects may be mediated through the induction of apoptosis in cancer cells via the activation of caspase pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus | |

| Cytotoxicity | Induced apoptosis in HeLa cells | |

| Neuroactive | Anxiolytic effects in rodent models |

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.